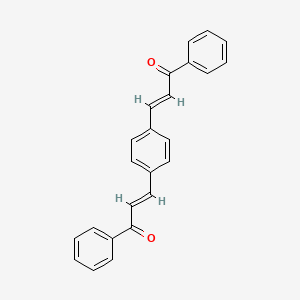

![molecular formula C12H12FN3O2S B2492553 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340859-28-0](/img/structure/B2492553.png)

2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is a compound that belongs to the sulfonamide family, which is known for its wide range of biological activities, including antibacterial and antifungal properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. The compound of interest is structurally related to other sulfonamides that have been synthesized and studied for their potential as antimicrobial and antitumor agents.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step reactions. For instance, the synthesis of 2-(phenylsulfonyl)amino pyridine was achieved by sulfonylation of 2-aminopyridine using benzenesulfonyl chloride in an alkaline medium with water as a solvent . Although the specific synthesis of 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is not detailed in the provided papers, it is likely that a similar approach could be used, with the introduction of the 4-fluoro-3-methylphenyl group to the pyridine ring.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their biological activity. The structure is typically confirmed using techniques such as Ultra Violet (UV), Fourier-transform infrared spectroscopy (FTIR), and Nuclear magnetic resonance (NMR) . These techniques help elucidate the positions of substituents on the pyridine ring and the presence of the sulfonamide group, which are essential for the compound's activity.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, depending on their substituents. For example, the introduction of a 1,2,4-triazole substituent to the pyridine-3-sulfonamide scaffold has been shown to confer antifungal activity . The reactivity of the fluoro and methyl groups on the phenyl ring of 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide would also influence its chemical behavior and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application as a drug, as they affect its bioavailability and pharmacokinetics. The presence of a fluoro substituent could affect the compound's lipophilicity, potentially enhancing its ability to cross cell membranes .

Antibacterial and Antifungal Activity

Sulfonamide compounds have been extensively studied for their antibacterial and antifungal activities. The synthesized 2-(phenylsulfonyl)amino pyridine showed inhibition of bacterial growth in Staphylococcus aureus, Escherichia coli, and Salmonella typhi . Similarly, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides exhibited significant antifungal activity against various strains, including Candida albicans . These findings suggest that 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide could also possess antimicrobial properties, although specific studies would be required to confirm this.

Antitumor Activity

Sulfonamides have also been evaluated for their antitumor properties. Compounds from sulfonamide-focused libraries have shown activity in cell-based antitumor screens and some have progressed to clinical trials . The structure-activity relationship is key to understanding the antitumor mechanisms, which could be further explored for 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide.

Catalytic Activity

Sulfonamide compounds can also serve as catalysts in chemical reactions. For example, a fluorous (S) pyrrolidine sulfonamide was used as a promoter for highly enantioselective aldol reactions on water . This highlights the versatility of sulfonamide compounds and suggests potential catalytic applications for the compound of interest.

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors in Medicinal Chemistry

Sulfonamide compounds, including "2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide," are significant for their bacteriostatic properties and have been used to treat bacterial infections. Beyond their traditional use as antibiotics, these compounds have been explored for various therapeutic applications, including as inhibitors of enzymes like tyrosine kinase, human immunodeficiency virus protease-1 (HIV-1), and histone deacetylase 6. Their roles have expanded into treatments for conditions such as cancer, glaucoma, inflammation, and Alzheimer’s disease, demonstrating their versatility and ongoing importance in drug development (Gulcin & Taslimi, 2018).

Environmental Impact and Degradation

The environmental fate of sulfonamides and related compounds has been a subject of significant research. Studies on polyfluoroalkyl chemicals, which include sulfonamide derivatives, focus on their persistence, potential for bioaccumulation, and toxic effects on ecosystems. These compounds can degrade into perfluoroalkyl acids (PFAs) in the environment, raising concerns about their long-term impact. Research into microbial degradation pathways offers insights into mitigating their persistence in nature (Liu & Avendaño, 2013).

Analytical Chemistry and Environmental Monitoring

The development of analytical methods to detect and quantify sulfonamides and their derivatives in various matrices is crucial for environmental monitoring and understanding their biochemical mechanisms. These efforts aim to assess their distribution, concentration, and potential health risks in environmental samples and biota. The advancements in analytical techniques facilitate the detection of these compounds at lower concentrations, aiding in regulatory efforts and environmental protection (Qiu et al., 2009).

Zukünftige Richtungen

The future directions in the field of fluorinated pyridines, which are related compounds, involve the development of new agricultural products with improved physical, biological, and environmental properties . The interest towards the development of fluorinated chemicals has been steadily increasing .

Eigenschaften

IUPAC Name |

2-(4-fluoro-3-methylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOXMMGKIHQOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide](/img/structure/B2492485.png)

![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)